![molecular formula C17H19N3OS B2974364 2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide CAS No. 893970-24-6](/img/structure/B2974364.png)
2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide
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Overview
Description
Imidazo[2,1-b]thiazole derivatives are important heterocyclic compounds that have drawn much attention due to their various biological and medicinal activities . They are known to exhibit a wide range of therapeutic applications such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives have been found to exhibit various biological activities, which could be attributed to their chemical reactions with biological targets .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anxiolytic Applications
Benzo[d]imidazo[2,1-b]thiazoles, which include the compound , have been reported to serve as potent non-sedative anxiolytics. These compounds can potentially be used to treat anxiety without causing drowsiness .
Anticancer Agent
These compounds have also shown powerful anticancer properties. They have been tested for their efficacy against various cancer cell lines, including leukemia and prostate cancer, showing promising inhibitory activities .
PET Imaging Probes
The compound has been used as a PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients. This application is crucial for the early detection and treatment of Alzheimer’s disease .
Kinase Inhibitor
As kinase inhibitors, these compounds can interfere with the action of enzymes that transfer a phosphate group to a protein in a cell—a process that is often dysregulated in cancers .
Antimicrobial Activity
The benzo[d]imidazo[2,1-b]thiazole derivatives have been found to possess antimicrobial properties, which could be useful in treating infections caused by various pathogens .
Tuberculosis Treatment
One of the derivatives carrying a 4-nitro phenyl moiety displayed significant activity against Mycobacterium tuberculosis and did not show acute cellular toxicity towards lung fibroblast cell lines .
Future Directions
The development of new drugs through drug molecules modification plays an important role in the treatment of diseases like lung cancer . Some imidazo[2,1-b]thiazole derivatives have shown promising inhibitory activity over cancer cell lines , suggesting potential future directions for the development of related anti-tumor drugs.
Mechanism of Action
Target of Action
The compound 2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a derivative of imidazole and thiazole . Imidazole and thiazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that imidazole and thiazole derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Imidazole and thiazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
The compound 3b, which is a derivative of imidazo[2,1-b]thiazole, exhibited promising inhibitory activity over most of the cancer cell lines, with the most remarkable effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .
properties
IUPAC Name |
2-ethyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-3-12(4-2)16(21)18-14-7-5-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h5-12H,3-4H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPKJHVVZRTLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide |
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